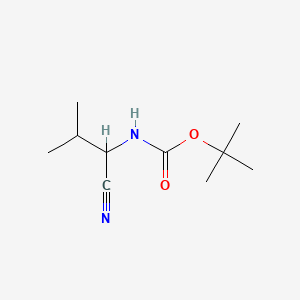

tert-butyl N-(1-cyano-2-methylpropyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl N-(1-cyano-2-methylpropyl)carbamate involves several key steps, including acylation, nucleophilic substitution, and reduction processes. An efficient synthetic method was established, starting from commercially available precursors, to achieve a high total yield of the target compound through a series of optimized reactions (Zhao et al., 2017).

Molecular Structure Analysis

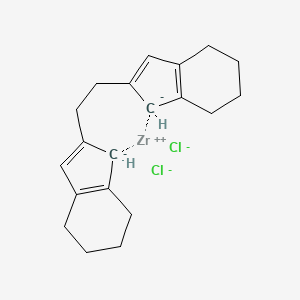

The molecular structure of tert-butyl N-(1-cyano-2-methylpropyl)carbamate is characterized by its unique carbamate group attached to a tert-butyl moiety, which plays a crucial role in its reactivity and interaction with other molecules. The crystal structure analysis of similar carbamate derivatives has provided insights into the spatial arrangement and potential for molecular interactions (Ober et al., 2004).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including C-H amination, which is facilitated by specific catalysts to yield oxazolidinone derivatives. Such transformations underscore its utility as a versatile building block in organic synthesis (Yakura et al., 2007). Additionally, tert-butyl N-(1-cyano-2-methylpropyl)carbamate can undergo deprotection reactions under mild conditions, showcasing its compatibility with sensitive functional groups and its applicability in complex synthetic routes (Li et al., 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Synthesis and Activity in Medicinal Chemistry : tert-Butyl N-(1-cyano-2-methylpropyl)carbamate is involved in the synthesis of various chemical compounds. For instance, compounds including tert-butyl carbamate derivatives have shown potential in medicinal chemistry, such as exhibiting antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).

Chemical Synthesis and Applications

Intermediate in Synthesis Processes : This compound serves as a crucial intermediate in various chemical synthesis processes. For example, it is used in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, contributing significantly to the field of organic chemistry and drug development (Ober, Marsch, Harms, & Carell, 2004).

Role in Organic Reactions and Catalysis : This compound is also involved in reactions like metalation and alkylation between silicon and nitrogen, showcasing its versatility in organic chemistry and its potential use in developing new synthetic methods (Sieburth, Somers, & O'hare, 1996).

Role in Structural and Molecular Studies

- Crystallography and Molecular Structure Analysis : Its use extends to crystallography and molecular structure analysis. For example, studies involving derivatives of tert-butyl carbamate contribute to understanding the molecular interactions and crystal structures, important in materials science and molecular engineering (Das et al., 2016).

Contributions to Analytical Chemistry

- Analytical Chemistry : In the field of analytical chemistry, derivatives of tert-butyl carbamate play a role in improving methods such as chromatographic separation, demonstrating their utility in refining analytical techniques (Husain, Christian, & Warner, 1995).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-(1-cyano-2-methylpropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,1-5H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOVCNHAYAEVSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(1-cyano-2-methylpropyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

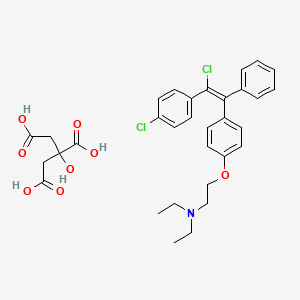

![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)

![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)

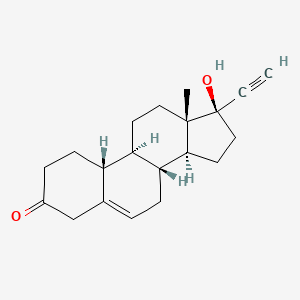

![Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1146701.png)